5-Bromo-1-(2,6-difluorobenzyl)-1H-pyrazole
CAS No.: 784190-13-2
Cat. No.: VC8294974
Molecular Formula: C10H7BrF2N2
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784190-13-2 |
|---|---|
| Molecular Formula | C10H7BrF2N2 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C10H7BrF2N2/c11-10-4-5-14-15(10)6-7-8(12)2-1-3-9(7)13/h1-5H,6H2 |
| Standard InChI Key | CIJXWQGPAJAAOO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 2,6-difluorobenzyl group and at the 5-position with a bromine atom. Its IUPAC name is 5-bromo-1-[(2,6-difluorophenyl)methyl]pyrazole, and its canonical SMILES representation is C1=CC(=C(C(=C1)F)CN2C(=CC=N2)Br)F.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrF₂N₂ | PubChem |
| Molecular Weight | 273.08 g/mol | PubChem |
| InChI Key | CIJXWQGPAJAAOO-UHFFFAOYSA-N | PubChem |
| Boiling Point | Not reported | - |
The planar pyrazole ring and electron-withdrawing fluorine substituents contribute to its stability and reactivity in cross-coupling reactions .
Synthesis and Optimization
Two-Step Synthesis Protocol
The synthesis follows a validated two-step procedure with a total yield of 96.7% :
Step 1: Formation of 2-(2,6-Difluorobenzyl)-1-hydroxy-1H-pyrazole
-
Reactants: 1-Hydroxypyrazole (49.3 mg, 0.59 mmol) and 2,6-difluorobenzyl bromide (165.8 mg, 0.80 mmol)
-
Conditions: Anhydrous chloroform at 80°C for 18 h under argon
-
Workup: Partitioning between 37% HCl and toluene, followed by neutralization with 5N NaOH
-
Yield: 70.1% (86.3 mg)
-
Characterization:
Step 2: Bromination with POBr₃
-
Reactants: Intermediate from Step 1 (81.2 mg, 0.386 mmol) and POBr₃ (398.1 mg, 1.39 mmol)
-
Conditions: Chloroform at 0–20°C for 17 h
-
Yield: 96.7%
-
Mechanism: Electrophilic aromatic substitution facilitated by the Lewis acidity of POBr₃ .
Table 2: Critical Reaction Parameters
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 80°C | 0–20°C |
| Duration | 18 h | 17 h |
| Solvent | Chloroform | Chloroform |
| Catalyst | None | POBr₃ |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum confirms regioselective bromination:
-
Aromatic Protons: Multiplets between δ 6.11–7.37 ppm correlate with the pyrazole and difluorobenzyl moieties .
-
Methylene Bridge: A singlet at δ 5.43 ppm (2H) verifies the –CH₂– linkage .
Mass Spectrometry
LC/MS analysis ([M+1]⁺ = 273.1) aligns with the molecular formula C₁₀H₇BrF₂N₂ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume